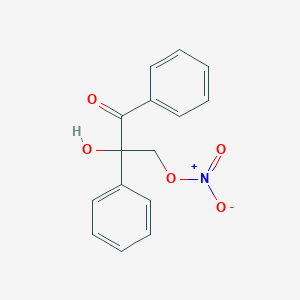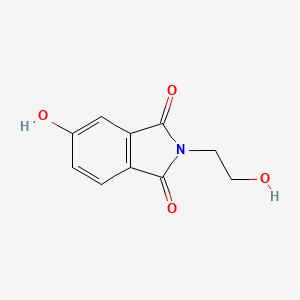
5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with a unique structure that includes both hydroxy and isoindole groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalic anhydride with ethanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the isoindole ring. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxy groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione involves its interaction with various molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The isoindole ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2-aminomethyl-1H-indole-3-carboxylic acid: Known for its antiviral properties.
2-Hydroxy-5-nitrobenzaldehyde: Used in various chemical syntheses.
Benzofuran derivatives: Known for their antimicrobial activities.
Uniqueness
5-Hydroxy-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione is unique due to its combination of hydroxy and isoindole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
103416-91-7 |
|---|---|
Formule moléculaire |
C10H9NO4 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
5-hydroxy-2-(2-hydroxyethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C10H9NO4/c12-4-3-11-9(14)7-2-1-6(13)5-8(7)10(11)15/h1-2,5,12-13H,3-4H2 |
Clé InChI |
SBYMGRFNAKDCPQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=O)N(C2=O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
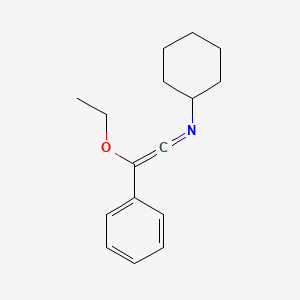
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
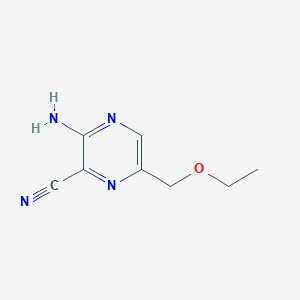
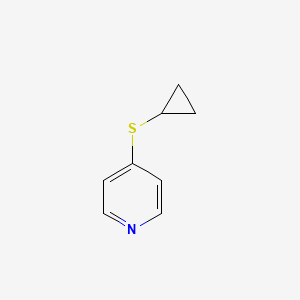

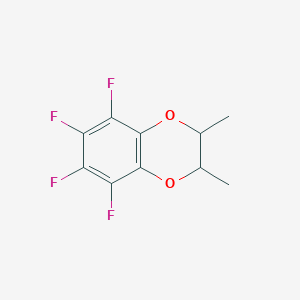

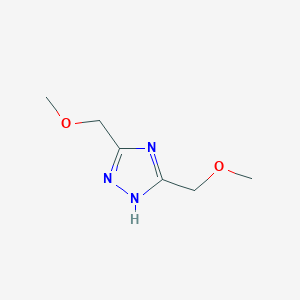
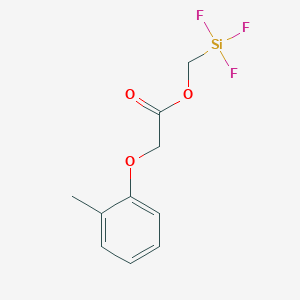
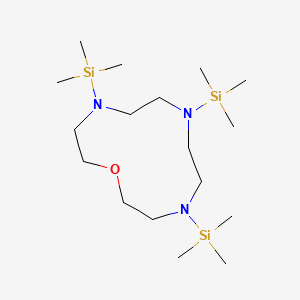
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

